Valacyclovir hydrochloride monohydrate

Overview

Description

Valacyclovir hydrochloride monohydrate is an antiviral medication used to treat infections caused by herpes viruses, including herpes simplex virus types 1 and 2, varicella-zoster virus, and cytomegalovirus. It is the L-valine ester of acyclovir, which enhances the bioavailability of acyclovir when administered orally . This compound is commonly marketed under the brand name Valtrex and has been used in clinical practice for over two decades .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valacyclovir hydrochloride monohydrate is synthesized through the esterification of acyclovir with L-valine. The process involves the protection of the amino group of L-valine, followed by coupling with acyclovir. The final product is obtained by deprotection and crystallization .

Industrial Production Methods: The industrial production of this compound typically involves the following steps:

Protection of L-valine: The amino group of L-valine is protected using a suitable protecting group.

Coupling Reaction: The protected L-valine is coupled with acyclovir in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Deprotection: The protecting group is removed to yield valacyclovir.

Crystallization: The product is crystallized from a suitable solvent to obtain this compound.

Chemical Reactions Analysis

Types of Reactions: Valacyclovir hydrochloride monohydrate undergoes several types of chemical reactions, including:

Hydrolysis: In the body, valacyclovir is rapidly hydrolyzed to acyclovir and L-valine by the enzyme valacyclovir hydrolase.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in alkaline conditions is commonly used for the oxidation of valacyclovir.

Hydrolysis: Enzymatic hydrolysis occurs under physiological conditions in the human body.

Major Products:

Scientific Research Applications

Valacyclovir hydrochloride monohydrate has a wide range of scientific research applications:

Mechanism of Action

Valacyclovir hydrochloride monohydrate is a prodrug that is rapidly converted to acyclovir in the body. Acyclovir is then phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes. Acyclovir triphosphate inhibits viral DNA polymerase, incorporates into viral DNA, and terminates the growing DNA chain, thereby inhibiting viral replication .

Comparison with Similar Compounds

Acyclovir: The parent compound of valacyclovir, used in the treatment of herpes virus infections.

Famciclovir: Another antiviral drug used to treat herpes virus infections.

Uniqueness of Valacyclovir: Valacyclovir hydrochloride monohydrate is unique due to its enhanced bioavailability and convenient dosing regimen compared to acyclovir. The esterification with L-valine allows for better absorption and higher plasma concentrations of acyclovir, making it more effective in clinical use .

Biological Activity

Valacyclovir hydrochloride monohydrate is an antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). As a prodrug of acyclovir, valacyclovir is converted into its active form in the body, where it exerts its therapeutic effects by inhibiting viral DNA synthesis. This article provides a detailed examination of the biological activity of this compound, supported by research findings, clinical data, and case studies.

Valacyclovir is converted to acyclovir through first-pass metabolism in the liver and intestines. Acyclovir is then selectively phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is further phosphorylated to acyclovir triphosphate (aciclo-GTP) by cellular enzymes. The active triphosphate form inhibits viral DNA polymerase and incorporates itself into the growing viral DNA chain, leading to chain termination and cessation of viral replication. This mechanism is highly selective due to the preferential phosphorylation by viral enzymes, which are present only in infected cells .

Pharmacokinetics

The pharmacokinetics of valacyclovir indicate that it has an oral bioavailability of approximately 55% compared to acyclovir. After administration, peak plasma concentrations are reached within 1-2 hours. The drug exhibits low protein binding (13.5% to 17.9%) and is primarily eliminated via renal pathways, with about 62-91% of the dose excreted in urine as acyclovir .

Case Studies and Trials

-

Suppressive Therapy for Genital Herpes :

A clinical trial involving 127 subjects with recurrent genital herpes demonstrated that valacyclovir hydrochloride (500 mg once daily) significantly reduced the frequency of recurrences. After one year, 81% of participants were free from recurrences during the first three months, with rates remaining high (84%-91%) throughout the study period. The therapy was well tolerated with minimal adverse effects reported . -

Comparison with Acyclovir :

In a randomized controlled trial comparing valacyclovir and acyclovir for suppressive therapy, valacyclovir was found to be equally effective but offered improved compliance due to its once-daily dosing regimen . -

Immunocompromised Patients :

Valacyclovir has also been studied in immunocompromised populations, where it showed efficacy in reducing the incidence of herpes simplex virus infections. In these patients, the drug's ability to rapidly convert to acyclovir was beneficial for managing outbreaks .

Safety Profile

Valacyclovir is generally well tolerated; however, potential side effects include headache, nausea, and abdominal pain. Serious adverse events are rare but can occur in patients with renal impairment or dehydration due to increased risk of nephrotoxicity from acyclovir accumulation .

Environmental Impact

Recent studies have raised concerns about the environmental presence of valacyclovir hydrochloride due to its widespread use and potential for aquatic toxicity. Monitoring efforts are being prioritized in various regions to assess the environmental impact of pharmaceutical residues, including valacyclovir .

Properties

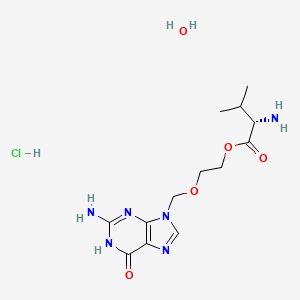

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4.ClH.H2O/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H;1H2/t8-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOVZDRKHSHEQN-JZGIKJSDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

502421-45-6, 502421-43-4 | |

| Details | Compound: L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, hydrochloride, hydrate (2:2:3) | |

| Record name | L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, hydrochloride, hydrate (1:1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502421-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, hydrochloride, hydrate (2:2:3) | |

| Record name | L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, hydrochloride, hydrate (2:2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502421-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

378.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521915-75-3, 1218948-84-5 | |

| Record name | Valacyclovir hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521915-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valacyclovir hydrochloride hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218948-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valacyclovir hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0521915753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-valinate hydrochloride monohydrate [1:1:1] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALACYCLOVIR HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF64RVR4E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.